molecular formula C14H13BrN2O2 B1447634 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline CAS No. 1416336-79-2

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline

Cat. No.: B1447634
CAS No.: 1416336-79-2
M. Wt: 321.17 g/mol
InChI Key: WEWIWYYFXGQCHY-SNVBAGLBSA-N
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Description

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 139-141°C .

Scientific Research Applications

1. Molecular Structure and Interactions

The compound 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline and its derivatives have been studied for their unique molecular structures and interactions. One study examined the crystal structures of a series of derivatives, revealing significant variations in molecular conformation, intermolecular interactions, and packing based on modest changes in functional groups. These findings are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmacology (Wade et al., 2013).

2. Chemoselective Reduction in Synthesis

In pharmaceutical synthesis, the chemoselective reduction of complex molecules is a crucial step. A study demonstrated the chemoselective reduction of a compound structurally similar to this compound, highlighting the importance of controlling reactivity in the presence of multiple functional groups. This research is particularly relevant for developing synthesis protocols for complex pharmaceuticals (Wilkinson et al., 2000).

3. Radical Cyclization in Synthesis

The compound and its analogs are also investigated for their behavior under radical cyclization conditions. Such reactions are pivotal in synthesizing heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals and agrochemicals. A study on the radical reactions of N-(2-halogenoalkanoyl)-substituted anilines, closely related to this compound, provided insights into the formation of various cyclic compounds under different conditions (Nishio et al., 2005).

Properties

IUPAC Name

5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWIWYYFXGQCHY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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